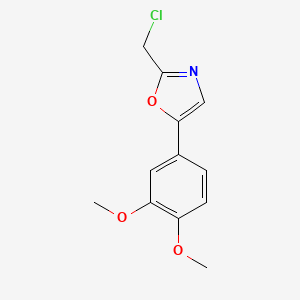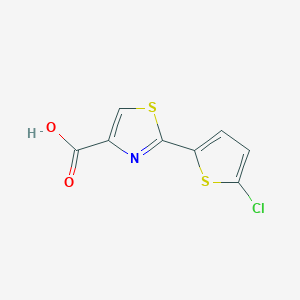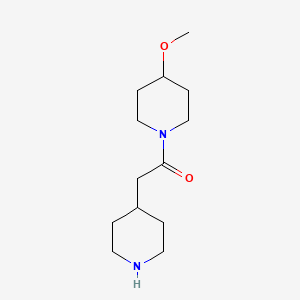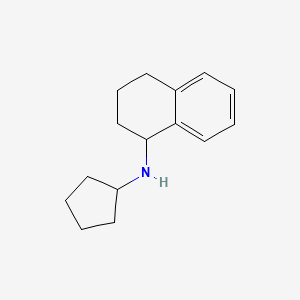
2-クロロ-N-(5-フェニル-1,2,4-チアジアゾール-3-イル)アセトアミド
概要
説明
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. . The presence of the phenyl group and the chloroacetamide moiety in this compound enhances its chemical reactivity and biological activity.
科学的研究の応用
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: It is used in studies involving enzyme inhibition and DNA binding.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
作用機序
Target of Action
Compounds with a thiadiazole ring have been widely studied in medicinal chemistry and are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of Action
It is known that thiadiazole-containing compounds can cross cellular membranes and interact strongly with biological targets . This interaction leads to a broad spectrum of biological activities .
Biochemical Pathways
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of the thiadiazole ring, thiadiazole-containing compounds are known to be able to cross cellular membranes, which could influence their bioavailability .
Result of Action
Thiadiazole derivatives have been shown to exert a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The biological activity of thiadiazole derivatives, including their ability to cross cellular membranes, suggests that they may be influenced by factors such as ph and the presence of other molecules .
生化学分析
Biochemical Properties
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiadiazole derivatives have been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . Inhibition of Hsp90 results in the degradation of several oncoproteins, highlighting the potential anticancer properties of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide . Additionally, this compound has been found to bind to CT-DNA, indicating its potential use in antibacterial applications .
Cellular Effects
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide exerts various effects on different types of cells and cellular processes. It has been shown to induce apoptotic cell death in cancer cells, such as HeLa cells, by blocking the cell cycle at the sub-G1 phase . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of several human cancer cell lines, including MCF-7, HepG2, A549, and HeLa . These findings suggest that 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide may have potential therapeutic applications in cancer treatment.
Molecular Mechanism
The molecular mechanism of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound has been shown to inhibit the activity of Hsp90, leading to the degradation of oncoproteins . Additionally, it binds to CT-DNA, which may contribute to its antibacterial activity . The inhibition of Hsp90 and binding to CT-DNA are key mechanisms through which 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide exerts its biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide have been observed to change over time. The compound’s stability and degradation play crucial roles in its long-term effects on cellular function. Studies have shown that thiadiazole derivatives, including 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide, exhibit good thermal stability, which is essential for their sustained biological activity . Long-term exposure to this compound has been reported to induce apoptotic cell death and inhibit cell proliferation in cancer cells .
Dosage Effects in Animal Models
The effects of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide vary with different dosages in animal models. Thiadiazole derivatives have been found to possess potent biological activities, including anticonvulsant, antibacterial, anti-inflammatory, and anticancer properties . High doses of these compounds may lead to toxic or adverse effects. For instance, excessive inhibition of Hsp90 can result in the degradation of essential proteins, leading to cellular dysfunction . Therefore, it is crucial to determine the optimal dosage of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is involved in various metabolic pathways, interacting with enzymes and cofactors. Thiadiazole derivatives have been shown to inhibit the activity of urease, an enzyme involved in the hydrolysis of urea . This inhibition can affect metabolic flux and metabolite levels, contributing to the compound’s biological activity. Additionally, the interaction of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide with Hsp90 and CT-DNA further highlights its involvement in critical metabolic pathways .
Transport and Distribution
The transport and distribution of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide within cells and tissues are influenced by various factors. Thiadiazole derivatives are known for their good liposolubility, which allows them to easily cross cell membranes . This property facilitates the compound’s distribution within cells and tissues, enabling it to reach its target sites. Additionally, the interaction of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide with transporters and binding proteins may further influence its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide plays a crucial role in its activity and function. This compound has been reported to localize in the nucleus, where it interacts with CT-DNA . The nuclear localization of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is essential for its antibacterial activity, as it allows the compound to bind to DNA and inhibit bacterial growth. Additionally, the interaction of this compound with Hsp90 in the cytoplasm highlights its involvement in protein folding and degradation processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide typically involves the reaction of phenylthiosemicarbazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of N-substituted acetamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro groups.
類似化合物との比較
Similar Compounds
- 2-amino-5-mercapto-1,3,4-thiadiazole
- N-(6-chlorobenzo[d]thiazol-2-yl)acetamide
- 1,3,4-thiadiazole derivatives
Uniqueness
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide is unique due to the presence of the chloroacetamide moiety, which enhances its reactivity and biological activity compared to other thiadiazole derivatives. The phenyl group also contributes to its increased lipophilicity and ability to cross cellular membranes .
特性
IUPAC Name |
2-chloro-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3OS/c11-6-8(15)12-10-13-9(16-14-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNFVGABWSAHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NS2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-bromophenyl)methyl]-1-methylpiperidin-4-amine](/img/structure/B1461528.png)





![(1-Cyclopropylethyl)[(2-fluorophenyl)methyl]amine](/img/structure/B1461540.png)
![[2-(Difluoromethoxy)-5-methoxyphenyl]methanol](/img/structure/B1461543.png)


amine](/img/structure/B1461546.png)



